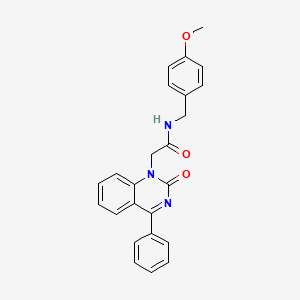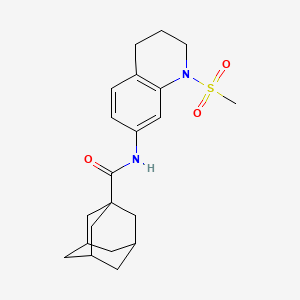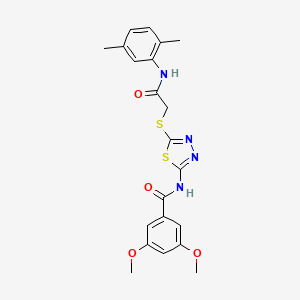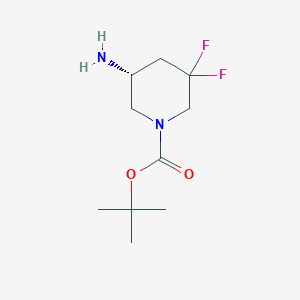![molecular formula C14H11FN2S B2767337 3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione CAS No. 99960-22-2](/img/structure/B2767337.png)
3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione” is a complex organic molecule that contains a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals . The molecule also contains a fluorophenyl group, which suggests it may have interesting biological activity, as fluorine is often used in drug design to modify the properties of pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole core, the thione group, and the fluorophenyl group . Each of these functional groups can participate in different types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase its lipophilicity, potentially influencing its solubility and permeability .Applications De Recherche Scientifique
Chemokine Antagonists
Chemokines play a crucial role in immune responses, inflammation, and cell migration. Researchers have explored the potential of this compound as a chemokine antagonist. By inhibiting specific chemokine receptors, it could modulate immune cell trafficking and potentially impact diseases such as cancer, autoimmune disorders, and inflammatory conditions .
Pyrido [1,2-a]benzimidazoles with Cytotoxic and Antiplasmodial Activity
The benzimidazole scaffold is well-known for its antiparasitic and anticancer properties. This compound’s derivatives, particularly pyrido [1,2-a]benzimidazoles, have shown promise as cytotoxic agents against cancer cells and as antimalarial agents. Researchers continue to explore their mechanisms of action and potential therapeutic applications .
Pyrimidine Derivatives as Cholinesterase and Aβ-Aggregation Inhibitors
Alzheimer’s disease involves the aggregation of amyloid-β (Aβ) peptides. Some pyrimidine derivatives, derived from similar structures, exhibit cholinesterase inhibition and Aβ-aggregation inhibition. These properties make them interesting candidates for Alzheimer’s drug development .
Chlorokojic Acid Derivatives with Antibacterial and Antiviral Activities
Chlorokojic acid derivatives, synthesized from this compound, have demonstrated antibacterial and antiviral effects. Researchers investigate their potential in combating infectious diseases, including bacterial infections and viral pathogens .
EGFR and Aurora A Kinase Inhibitors
Epidermal growth factor receptor (EGFR) and Aurora A kinase are important targets in cancer therapy. Some derivatives of this compound have shown inhibitory activity against these kinases. Their potential as anticancer agents is an active area of research .
Neurokinin-2 Receptor Antagonists
Neurokinin-2 (NK2) receptors are involved in various physiological processes, including neurotransmission and inflammation. Certain derivatives of this compound act as NK2 receptor antagonists. These molecules may find applications in conditions related to neurokinin signaling .
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity . It could also be interesting to explore the effects of modifying the structure of this compound on its properties and activity .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXLODMXNVOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)


![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)


![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)


![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
